REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[CH:19]=[CH:18][C:6]([C:7]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[O:16][CH3:17])=[O:8])=[CH:5][CH:4]=1.C(=O)([O-])[O-:21].[Ca+2].O1CCOCC1.O>C1COCC1>[OH:21][CH2:2][C:3]1[CH:19]=[CH:18][C:6]([C:7]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[O:16][CH3:17])=[O:8])=[CH:5][CH:4]=1 |f:1.2,3.4|
|
Name
|
4-Chloromethyl-N-(2-methoxyphenyl)benzamide
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=C(C(=O)NC2=C(C=CC=C2)OC)C=C1
|
Name
|
|
Quantity
|
970 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOCC1.O
|
Name
|
solution
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
of heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
FILTRATION
|
Details
|
filtering off the formed insoluble materials
|
Type
|
CUSTOM
|
Details
|
the organic solvent was removed by evaporation
|
Type
|
EXTRACTION
|
Details
|
The thus obtained residue was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the resulting organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried on anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Type
|
CUSTOM
|
Details
|
by evaporation
|
Type
|
CUSTOM
|
Details
|
the resulting colorless solid material was purified
|
Reaction Time |
25 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C(C(=O)NC2=C(C=CC=C2)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 411 mg | |
YIELD: PERCENTYIELD | 88.3% | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |